Azido-PEG8-propargyl

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC linker length critically impacts ternary complex formation; suboptimal PEG lengths compromise degradation efficiency. Azido-PEG8-propargyl provides the precise 39.2 Å spacer arm validated for optimal E3 ligase-target proximity. • 39.2 Å PEG8 spacer-within the 'sweet spot' for productive ubiquitination • Heterobifunctional azide & propargyl for orthogonal CuAAC/SPAAC conjugation • Monodisperse chain ensures consistent DAR in ADC development • ≥98% purity; multi-gram synthesis available for PROTAC library construction

Molecular Formula C19H35N3O8
Molecular Weight 433.5 g/mol
Cat. No. B8702200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-propargyl
Molecular FormulaC19H35N3O8
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H35N3O8/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-21-22-20/h1H,3-19H2
InChIKeyQDDPIAVPDQNYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG8-propargyl: A Heterobifunctional PEG8 Linker for CuAAC and SPAAC Bioconjugation


Azido-PEG8-propargyl (CAS 1196733-06-8) is a heterobifunctional polyethylene glycol (PEG) linker comprising eight ethylene glycol units terminated with an azide group and a propargyl (alkyne) group . This discrete PEG8 linker is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, enabling the covalent linkage of two distinct ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN-bearing partners . Its monodisperse PEG8 chain provides a defined spacer arm length of approximately 39.2 Å , which is critical for optimizing the ternary complex formation in targeted protein degradation applications [1].

Why Generic Substitution of Azido-PEG8-propargyl Fails: The Critical Role of PEG Length and Orthogonal Click Chemistry


Direct substitution of Azido-PEG8-propargyl with analogs of different PEG lengths (e.g., PEG4 or PEG10) or with linkers lacking orthogonal click functionality is not scientifically equivalent and can compromise experimental outcomes. PROTAC degradation efficiency is exquisitely sensitive to linker length; studies demonstrate that variations as small as a single ethylene glycol unit can drastically alter ternary complex formation, with optimal lengths often falling within a narrow 'sweet spot' [1]. Specifically, PEG8 linkers provide a spacer arm of ~39.2 Å, which is empirically validated to span the >3 nm distance often required between E3 ligase and target protein binding pockets, while shorter PEG4 (~24.6 Å) or longer PEG12 (~53.4 Å) linkers may fail to achieve productive ubiquitination [2]. Furthermore, Azido-PEG8-propargyl's heterobifunctional azide and propargyl termini enable orthogonal CuAAC and SPAAC chemistries, a versatility absent in simpler mono-functional or non-click PEG linkers . Substituting with a linker lacking SPAAC compatibility, for instance, precludes copper-free bioconjugation in live-cell or in vivo settings where copper toxicity is a concern [3]. These quantifiable differences in spatial reach and chemical reactivity necessitate the precise selection of Azido-PEG8-propargyl for applications demanding defined molecular spacing and bioorthogonal conjugation.

Azido-PEG8-propargyl: Quantitative Evidence for Differentiated Selection in Bioconjugation and PROTAC Design


PEG8 Spacer Length of 39.2 Å Enables Optimal Ternary Complex Formation Compared to Shorter PEG4 and Longer PEG10 Analogs

Azido-PEG8-propargyl provides a PEG8 spacer arm length of 39.2 Å, which is empirically validated as optimal for spanning the >3 nm inter-pocket distance required for productive ternary complex formation in many PROTAC systems [1]. In contrast, shorter PEG4 linkers (~24.6 Å) often fail to bridge this gap, while longer PEG10 or PEG12 linkers (>53 Å) can introduce excessive conformational entropy that destabilizes the ternary complex and reduces degradation efficiency [2]. This 39.2 Å reach represents a critical 'Goldilocks' zone where cooperativity is maximized and off-target collisions are minimized [1].

PROTAC Targeted Protein Degradation Linker Optimization

SPAAC Compatibility Enables Copper-Free Bioconjugation, a Feature Absent in CuAAC-Only Alkyne Linkers

Azido-PEG8-propargyl's azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups, enabling copper-free bioconjugation . This is a distinct advantage over simple terminal alkyne linkers that are only compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of a PEG linker in SPAAC reactions has been shown to enhance reaction rates by 31 ± 16% (0.18–0.37 M⁻¹ s⁻¹) compared to non-PEGylated controls, due to reduced steric hindrance and improved solubility [1]. This compatibility allows for applications in live-cell labeling and in vivo studies where copper's cytotoxicity is prohibitive [1].

SPAAC Bioorthogonal Chemistry Live-Cell Imaging

Monodisperse PEG8 Chain Ensures Batch-to-Batch Reproducibility Compared to Polydisperse PEG Linkers

Azido-PEG8-propargyl is a discrete, monodisperse PEG compound with a defined molecular weight of 433.5 g/mol and a single molecular formula (C₁₉H₃₅N₃O₈) . This contrasts with polydisperse PEG linkers, which consist of a mixture of chain lengths. In PROTAC development, the use of monodisperse linkers is essential for reproducible structure-activity relationships (SAR); trace impurities or chain-length heterogeneity in polydisperse linkers can lead to 'slow and unnoticeable attrition in reproducibility' and confound biological assay results [1]. Azido-PEG8-propargyl is typically supplied with a purity of ≥95% , ensuring that each batch performs consistently.

PROTAC ADC Pharmaceutical Manufacturing

Azido-PEG8-propargyl: Validated Application Scenarios in PROTAC Development and Bioorthogonal Conjugation


PROTAC Linker Optimization for Targeted Protein Degradation

Azido-PEG8-propargyl is ideally suited for constructing PROTAC libraries where linker length is a critical variable. Its 39.2 Å PEG8 spacer is empirically positioned within the 'sweet spot' for many E3 ligase-target protein pairs, offering a balanced reach that promotes ternary complex formation without the entropic penalty of longer linkers [1]. In structure-activity relationship (SAR) studies, Azido-PEG8-propargyl can be used in parallel with PEG4 and PEG6 analogs to rapidly identify the optimal linker length for a given target [1]. Its heterobifunctional azide and propargyl groups allow for modular assembly of PROTACs via sequential CuAAC reactions, enabling the systematic exploration of linker length and exit vector effects on degradation efficiency [2].

Copper-Free Bioorthogonal Conjugation for Live-Cell and In Vivo Studies

The azide group of Azido-PEG8-propargyl is reactive toward DBCO and BCN groups via SPAAC, enabling copper-free click chemistry in live cells or in vivo models . This is particularly valuable for applications where copper cytotoxicity would otherwise preclude the use of standard CuAAC. The PEG8 spacer enhances the aqueous solubility of the conjugate and has been shown to improve SPAAC reaction rates by 31 ± 16% compared to non-PEGylated controls [3]. This makes Azido-PEG8-propargyl an excellent choice for labeling cell-surface proteins, tracking biomolecules in live animals, or constructing antibody-drug conjugates (ADCs) where maintaining native protein function and cell viability is paramount .

Synthesis of Monodisperse Heterobifunctional Crosslinkers for ADC and Bioconjugate Manufacturing

In the development of antibody-drug conjugates (ADCs) and other complex bioconjugates, Azido-PEG8-propargyl serves as a key intermediate for creating monodisperse, heterobifunctional crosslinkers. Its defined PEG8 chain length ensures consistent drug-to-antibody ratios (DAR) and reproducible pharmacokinetic profiles, which are essential for regulatory approval [4]. The propargyl group can be reacted with azide-functionalized payloads, while the azide group can be conjugated to DBCO-modified antibodies, providing a modular and scalable manufacturing route . The high reported synthesis yield of 78% for the azido-PEG8-yne intermediate demonstrates its suitability for multi-gram scale production .

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